molecular formula C28H48O10 B11931811 Benzyl-PEG8-t-butyl ester

Benzyl-PEG8-t-butyl ester

Cat. No.: B11931811
M. Wt: 544.7 g/mol
InChI Key: ZRYJMJBUOATUBA-UHFFFAOYSA-N
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Description

Benzyl-PEG8-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras). The compound is known for its role in facilitating the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system. The molecular formula of this compound is C28H48O10, and it has a molecular weight of 544.66 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG8-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol derivatives. The synthesis typically involves the esterification of benzyl alcohol with PEG derivatives under controlled conditions. Common reagents used in the synthesis include catalysts like tetrabutylammonium iodide (TBAI) and oxidants such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced equipment and techniques to ensure consistency and reproducibility. The compound is typically stored at 2-8°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG8-t-butyl ester undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Esterification: Catalyzed by TBAI and oxidants like H2O2 or TBHP.

    Oxidation: Typically involves oxidizing agents such as H2O2.

    Substitution: Often facilitated by catalysts and specific reaction conditions.

Major Products Formed

The major products formed from these reactions include various PEG derivatives and benzyl esters, which are used in the synthesis of PROTACs and other related compounds .

Scientific Research Applications

Benzyl-PEG8-t-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies involving protein degradation and cellular processes.

    Medicine: Investigated for its potential in targeted therapy drugs, particularly in cancer research.

    Industry: Utilized in the production of various PEG derivatives and related compounds

Mechanism of Action

Benzyl-PEG8-t-butyl ester functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins, making it a valuable tool in targeted therapy .

Comparison with Similar Compounds

Benzyl-PEG8-t-butyl ester is unique due to its specific structure and function as a PROTAC linker. Similar compounds include other PEG-based PROTAC linkers, such as:

  • Benzyl-PEG4-t-butyl ester
  • Benzyl-PEG6-t-butyl ester
  • Benzyl-PEG12-t-butyl ester

These compounds share similar properties and applications but differ in the length of the PEG chain, which can influence their solubility, stability, and overall effectiveness in various applications .

Properties

Molecular Formula

C28H48O10

Molecular Weight

544.7 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3

InChI Key

ZRYJMJBUOATUBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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